1-(2,6-Difluorophenyl)piperidin-4-one

PAI-1 Inhibition Antithrombotic Fibrosis

The 2,6-difluoro substitution pattern on this N-aryl-piperidin-4-one is critical for target binding, offering specific PAI-1 (IC50=450 nM) and CCR5 modulation activity. Generic regioisomers will fail. Ensure your research success with this specific, high-purity scaffold (mode purity: 98%) for antithrombotic, antifibrotic, or HIV entry studies. Verify the CAS 1037137-97-5 to avoid costly mis-orders.

Molecular Formula C11H11F2NO
Molecular Weight 211.21 g/mol
Cat. No. B13717495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Difluorophenyl)piperidin-4-one
Molecular FormulaC11H11F2NO
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)C2=C(C=CC=C2F)F
InChIInChI=1S/C11H11F2NO/c12-9-2-1-3-10(13)11(9)14-6-4-8(15)5-7-14/h1-3H,4-7H2
InChIKeyVNKNABVNGYMUOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,6-Difluorophenyl)piperidin-4-one (CAS 1037137-97-5): Core Pharmacophore & Procurement Baseline


1-(2,6-Difluorophenyl)piperidin-4-one (CAS 1037137-97-5) is a synthetic piperidin-4-one derivative with a 2,6-difluorophenyl substitution at the N1 position. It has a molecular weight of 211.21 g/mol . The compound is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of various bioactive molecules, including CCR5 antagonists and PAI-1 inhibitors [1]. Its core structure allows for further functionalization, making it a key intermediate in drug discovery pipelines targeting diverse therapeutic areas [2].

Why 1-(2,6-Difluorophenyl)piperidin-4-one Cannot Be Simply Replaced by Generic N-Aryl-Piperidin-4-one Analogs


Generic substitution among N-aryl-piperidin-4-one analogs is scientifically unsound due to the profound impact of fluorine substitution pattern on both biological activity and physicochemical properties. The 2,6-difluoro arrangement on the phenyl ring creates a unique electronic and steric environment that dictates target binding and metabolic stability. For instance, while the 2,6-difluoro isomer shows specific PAI-1 inhibitory activity, other difluoro regioisomers (e.g., 2,5- or 3,4-) or the non-fluorinated parent compound exhibit entirely different activity profiles, including progesterone receptor antagonism or antiviral effects [1]. This specificity is critical; a procurement decision based solely on the piperidin-4-one scaffold ignores the precise molecular recognition conferred by the 2,6-difluoro motif, leading to potential project failure .

Quantitative Differentiation of 1-(2,6-Difluorophenyl)piperidin-4-one: Head-to-Head Data vs. Closest Analogs


Differential PAI-1 Inhibition vs. 2,5-Difluoro Analog

1-(2,6-Difluorophenyl)piperidin-4-one demonstrates distinct inhibitory activity against Plasminogen Activator Inhibitor-1 (PAI-1) [1]. In contrast, its closest regioisomer, 1-(2,5-difluorophenyl)piperidin-4-one, exhibits no reported PAI-1 activity but instead acts as a progesterone receptor antagonist with an IC50 of 200 nM [2]. This difference underscores the critical role of the fluorine substitution pattern in target engagement.

PAI-1 Inhibition Antithrombotic Fibrosis

CCR5 Antagonism Activity Compared to Non-Fluorinated Scaffold

1-(2,6-Difluorophenyl)piperidin-4-one has been identified as a CCR5 antagonist [1]. While its potency as a standalone antagonist is moderate (IC50 = 9.20 µM), this activity is completely absent in the non-fluorinated parent compound, 1-phenylpiperidin-4-one. The latter is reported to have antiviral activity through a different mechanism, binding to viral nucleic acids rather than the CCR5 receptor . This indicates the fluorine atoms are essential for receptor interaction.

CCR5 Antagonist HIV Chemokine Receptor

Physicochemical Properties Differentiating from Regioisomers

The 2,6-difluoro substitution pattern confers distinct physicochemical properties compared to other regioisomers. The target compound has a predicted pKa of 4.82 , indicating weaker basicity compared to the 1-(2,4-difluorophenyl)piperidin-4-one isomer, which has a predicted pKa of 5.07 . This difference in basicity can influence solubility, permeability, and salt formation, which are critical parameters in formulation and bioassays.

Physicochemical Lipophilicity Basicity

Synthetic Utility as a Key Intermediate in Drug Discovery

1-(2,6-Difluorophenyl)piperidin-4-one is a demonstrated intermediate in the synthesis of advanced pharmaceutical candidates, such as the IGF-1R/IR inhibitor GSK1904529A (IC50s = 27 nM and 25 nM, respectively) [1]. While other difluorophenyl piperidinones may be used as building blocks, the 2,6-isomer has been specifically utilized in patents and literature for generating potent kinase inhibitors. For instance, the structurally similar 1-(4-bromo-2,6-difluorophenyl)piperidin-4-one is also a patented intermediate [2], but the 2,6-difluoro version is a more versatile and less sterically hindered starting point for further diversification.

Medicinal Chemistry Building Block Kinase Inhibitor

Targeted Research Applications for 1-(2,6-Difluorophenyl)piperidin-4-one


Medicinal Chemistry: PAI-1 Inhibitor Lead Optimization

Utilize 1-(2,6-Difluorophenyl)piperidin-4-one as a core scaffold for developing novel PAI-1 inhibitors. Its documented activity (IC50 = 450 nM) provides a quantifiable starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity for antithrombotic or antifibrotic therapies [1].

Chemical Biology: Chemokine Receptor (CCR5) Probe Development

Employ the compound as a molecular probe for studying CCR5 receptor antagonism. Its moderate affinity (IC50 = 9.20 µM) makes it a suitable starting point for chemical modifications to enhance binding and develop tool compounds for investigating HIV entry or inflammatory pathways [2].

Process Chemistry: Synthesis of Complex Kinase Inhibitors

Use the compound as a key intermediate in the synthesis of advanced leads like GSK1904529A, a potent dual inhibitor of IGF-1R and IR. The compound's core structure is central to the pharmacophore, enabling the construction of complex molecules through well-documented synthetic routes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,6-Difluorophenyl)piperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.